alpha-Toxicarol

描述

Alpha-Toxicarol is a natural product belonging to the class of monoterpenes. It is primarily found in the resin of the plant Toxicodendron vernicifluum . This compound exhibits significant biological activities, including a marked inhibitory effect on mouse skin tumor promotion in an in vivo two-stage carcinogenesis test .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Toxicarol involves several steps, including the extraction from natural sources and subsequent purification. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the resin of Toxicodendron vernicifluum, followed by purification processes such as chromatography. The compound is then crystallized to achieve the desired purity .

化学反应分析

Types of Reactions: Alpha-Toxicarol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound for different applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

科学研究应用

Chemical Research Applications

Synthesis Precursor

Alpha-Toxicarol serves as a precursor in the synthesis of complex organic molecules. Its unique molecular structure allows chemists to utilize it in creating derivatives with enhanced properties or novel functionalities.

Mechanistic Studies

Research has demonstrated that this compound can inhibit tumor promotion through specific signaling pathways. This property makes it a valuable compound for studying the mechanisms of cancer progression and potential therapeutic interventions.

Biological Research Applications

Anticancer Properties

Studies indicate that this compound exhibits significant inhibitory effects on tumor promotion in vivo. It targets critical enzymes and proteins involved in cell proliferation and apoptosis, particularly affecting the epidermal growth factor receptor signaling pathway . The compound has been shown to inhibit the growth of various cancer cell lines, making it a candidate for further development as an anti-cancer agent .

Antidiabetic Activity

Recent investigations have highlighted the antidiabetic potential of this compound. It has been reported to exhibit α-amylase inhibitory activity, which is crucial for managing blood glucose levels in diabetic patients. In vitro studies revealed that its derivatives could effectively inhibit α-glucosidase and α-amylase, suggesting its application in diabetes management .

Medical Applications

Therapeutic Potential

this compound is being explored for its therapeutic effects against several diseases, including cancer and diabetes. Its ability to modulate key biological pathways positions it as a promising candidate for drug development aimed at treating these conditions .

Industrial Applications

Pharmaceutical Development

The compound is utilized in the pharmaceutical industry for developing new drugs. Its unique properties allow researchers to explore its application in drug discovery processes, particularly for creating novel therapeutic agents targeting cancer and metabolic disorders .

Case Study 1: Tumor Promotion Inhibition

A study investigated the effects of this compound on mouse skin tumor promotion. The results indicated that this compound significantly inhibited tumor formation by interfering with specific signaling pathways associated with cell growth. This case underscores its potential as an anti-cancer agent.

Case Study 2: Antidiabetic Activity

In vitro assays demonstrated that this compound and its derivatives exhibited notable α-amylase inhibitory activity, with IC50 values indicating their effectiveness compared to standard treatments. This study highlights the compound's potential role in managing diabetes through enzyme inhibition .

作用机制

Alpha-Toxicarol exerts its effects through several mechanisms:

Inhibition of Tumor Promotion: It significantly inhibits mouse skin tumor promotion in vivo by interfering with specific signaling pathways involved in tumor growth.

Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and apoptosis, thereby exerting its anti-cancer effects.

Pathways Involved: this compound affects pathways such as the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell growth and survival.

相似化合物的比较

Deguelin: Another rotenoid with similar anti-tumor properties.

Agathisflavone: A flavonoid with potential anti-cancer effects.

Agehoustin B: Known for its biological activities, including anti-inflammatory and anti-cancer properties.

Uniqueness of Alpha-Toxicarol: Its distinct molecular structure and biological activities set it apart from other similar compounds .

生物活性

Alpha-Toxicarol, a compound primarily derived from plants such as Derris elliptica and Tephrosia candida , has garnered attention for its diverse biological activities. This article explores its pharmacological effects, including antidiabetic, cytotoxic, and antitumor properties, supported by various studies and data.

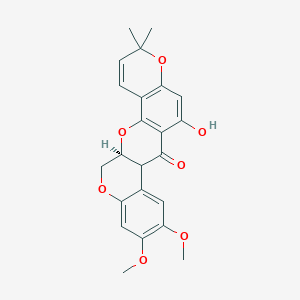

Chemical Structure and Properties

This compound is classified as a flavonoid with the chemical formula and a CAS number of 82-09-7. Its molecular structure contributes to its biological activities, which have been extensively researched in recent years .

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of this compound through its ability to inhibit key enzymes involved in carbohydrate metabolism:

- α-Amylase Inhibition : this compound showed moderate inhibitory activity against α-amylase, with an IC50 value of approximately 106.9 μM. This suggests its potential use in managing postprandial blood glucose levels .

- α-Glucosidase Inhibition : The compound exhibited significant α-glucosidase inhibitory activity with an IC50 value of 70.8 μM, indicating its effectiveness in delaying carbohydrate absorption in the intestines .

Table 1: Enzyme Inhibition Activities of this compound

Cytotoxic Effects

This compound has also been studied for its cytotoxic properties against various cancer cell lines:

- In vitro studies demonstrated that this compound exhibits cytotoxicity against lung cancer (A549), colorectal cancer (SW480), and leukemic (K562) cells, with varying IC50 values that indicate its potential as an anticancer agent .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Antitumor Activity

This compound has been reported to possess antitumor properties , particularly in inhibiting tumor promotion:

- In vivo studies indicated that this compound significantly inhibits mouse skin tumor promotion, suggesting its potential application in cancer prevention strategies .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of EBV Activation : this compound acts as a potent inhibitor of Epstein-Barr virus (EBV), which is associated with certain cancers. It inhibits TPA-induced EBV-EA activation, highlighting its antiviral and anticancer potential .

- Molecular Docking Studies : Computational simulations have provided insights into how this compound interacts with target enzymes, enhancing our understanding of its inhibitory effects on α-amylase and α-glucosidase .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Antidiabetic Effects in Animal Models : Studies involving diabetic rats demonstrated that administration of this compound led to significant reductions in blood glucose levels compared to control groups.

- Cytotoxicity Testing : A series of experiments on human cancer cell lines revealed that this compound induced apoptosis, suggesting a mechanism for its cytotoxic effects.

属性

IUPAC Name |

(1S,14S)-11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O7/c1-23(2)6-5-11-15(30-23)8-13(24)20-21(25)19-12-7-16(26-3)17(27-4)9-14(12)28-10-18(19)29-22(11)20/h5-9,18-19,24H,10H2,1-4H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTNCZQNGBLBGO-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13133-20-5, 82-09-7 | |

| Record name | rel-(7aR,13aR)-13,13a-Dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-bis[1]benzopyrano[3,4-b:6′,5′-e]pyran-7(7aH)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13133-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Toxicarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。